2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid
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Overview
Description
2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorophenol and 5-methoxybenzoic acid.
Reaction: The 2,3-dichlorophenol undergoes a Friedel-Crafts acylation reaction with 5-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(2,3-Dichlorophenyl)-5-carboxybenzoic acid.
Reduction: Formation of 2-(2,3-Dihydroxyphenyl)-5-methoxybenzoic acid.
Substitution: Formation of 2-(2,3-Dimethoxyphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: It is utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe molecule in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It inhibits the activity of COX enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins.
Effects: This inhibition results in anti-inflammatory and analgesic effects, making it a potential candidate for the development of anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylacetic acid: Similar structure but lacks the methoxy group.
2,3-Dichlorophenylpiperazine: Contains a piperazine ring instead of a benzoic acid core.
2,4-Dichlorophenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of a benzoic acid core.
Uniqueness
2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid is unique due to the presence of both chlorine atoms and a methoxy group on the benzoic acid core. This unique structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-8-5-6-9(11(7-8)14(17)18)10-3-2-4-12(15)13(10)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYWOYRKSZSTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681179 |
Source
|
Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178359-47-1 |
Source
|
Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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